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molecular formula C9H8ClN3 B1422661 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine CAS No. 916257-51-7

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Cat. No. B1422661
M. Wt: 193.63 g/mol
InChI Key: PFQMJRKWCHXJAX-UHFFFAOYSA-N
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Patent
US08518943B2

Procedure details

A mixture of 6-chloropyridazin-3-amine x104 (24.63 g, 0.19 mol) and 2-bromo-1-cyclopropylethanone (31 g, 0.190 mol, 1 eq) in dimethoxyethane (400 ml) is refluxed under inert atmosphere for 2 days. After cooling to room temperature, the solvent is removed under reduced pressure, the crude is taken up in water (100 ml) and extracted with ethyl acetate (2×300 ml). The cumulated organic layers are dried over MgSO4, filtered and condensed under reduced pressure to furnish 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine x105 (Yield: 42%) which is used as such in the next step. Note that further title compound x105 can be extracted from aqueous layer after neutralization to pH 5 by addition of sodium hydroxyde, extraction with dichloromethane, drying (MgSO4), filtration and condensation under reduced pressure (additional 11.13 g are then collected).
Quantity
24.63 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][CH:3]=1.Br[CH2:10][C:11]([CH:13]1[CH2:15][CH2:14]1)=O>C(COC)OC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:10]=[C:11]([CH:13]3[CH2:15][CH2:14]3)[N:8]=2)[N:7]=1

Inputs

Step One
Name
Quantity
24.63 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)N
Name
Quantity
31 g
Type
reactant
Smiles
BrCC(=O)C1CC1
Name
Quantity
400 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed under inert atmosphere for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The cumulated organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C=C(N2)C2CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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